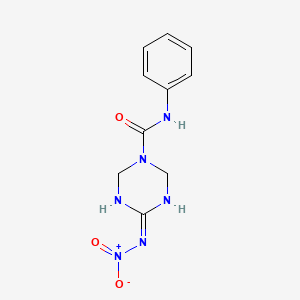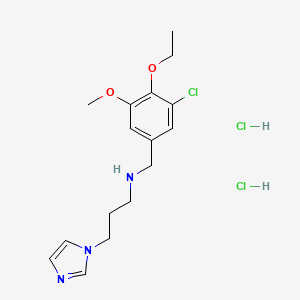
4-(nitroimino)-N-phenyl-1,3,5-triazinane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(nitroimino)-N-phenyl-1,3,5-triazinane-1-carboxamide, commonly known as NTBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
NTBC acts as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the tyrosine catabolic pathway. By inhibiting this enzyme, NTBC can prevent the accumulation of toxic metabolites and improve the symptoms associated with metabolic disorders. Additionally, NTBC has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
NTBC has been shown to have a wide range of biochemical and physiological effects, including the reduction of oxidative stress, the modulation of cellular signaling pathways, and the inhibition of tumor growth. It has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NTBC in lab experiments is its specificity for 4-hydroxyphenylpyruvate dioxygenase, which allows for targeted inhibition of this enzyme. Additionally, NTBC has been shown to have low toxicity in animal studies, which makes it a safer alternative to other inhibitors. However, one limitation of using NTBC is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving NTBC. One area of interest is the development of new therapies for metabolic disorders, such as hereditary tyrosinemia type 1, using NTBC or related compounds. Additionally, NTBC may have potential as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of NTBC.
Métodos De Síntesis
The synthesis of NTBC involves several steps, including the reaction of 4-nitrophenylhydrazine with 1,3,5-triazinane-2,4,6-trione to form 4-(nitroimino)-N-phenyl-1,3,5-triazinane-1-carboxamide. This process has been optimized to yield high purity NTBC, which is important for its use in scientific research.
Aplicaciones Científicas De Investigación
NTBC has been used in a variety of scientific research applications, including the study of metabolic disorders, such as hereditary tyrosinemia type 1, and the role of reactive oxygen species in cellular signaling pathways. It has also been shown to have potential as a therapeutic agent for certain diseases, such as cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-nitroimino-N-phenyl-1,3,5-triazinane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3/c17-10(13-8-4-2-1-3-5-8)15-6-11-9(12-7-15)14-16(18)19/h1-5H,6-7H2,(H,13,17)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYSTZKRFVZYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=N[N+](=O)[O-])NCN1C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-2-({[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)-4(1H)-pyrimidinone](/img/structure/B6049843.png)
![ethyl 2-anilino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6049844.png)
![{3-(2-phenylethyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6049849.png)
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B6049851.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-1-isobutyl-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B6049865.png)
![2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6049890.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6049897.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6049898.png)
![2-{[2-(diethylamino)ethyl]thio}-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6049906.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6049907.png)

![5-(3-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6049936.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B6049944.png)
![N-(4-butoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6049947.png)